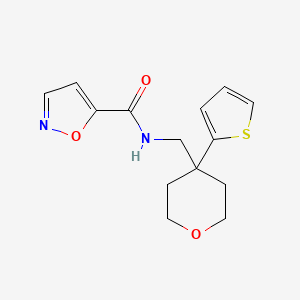

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide

Description

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide is a synthetic small molecule characterized by a tetrahydro-2H-pyran core substituted with a thiophen-2-yl group and an isoxazole-5-carboxamide moiety. The compound’s design integrates heterocyclic rings (pyran, thiophene, isoxazole), which are common in bioactive molecules due to their ability to enhance binding affinity and metabolic stability .

Properties

IUPAC Name |

N-[(4-thiophen-2-yloxan-4-yl)methyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c17-13(11-3-6-16-19-11)15-10-14(4-7-18-8-5-14)12-2-1-9-20-12/h1-3,6,9H,4-5,7-8,10H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKLRLSPESZGHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC=NO2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the tetrahydropyran ring: This can be achieved through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.

Introduction of the thiophene ring: This step involves the coupling of a thiophene derivative with the tetrahydropyran intermediate, often using palladium-catalyzed cross-coupling reactions.

Formation of the isoxazole ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene or alkyne.

Final coupling step: The final step involves the coupling of the isoxazole intermediate with the tetrahydropyran-thiophene intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced to form amines or hydroxylamines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and isoxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic reagents can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, hydroxylamines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to enzymes or receptors: Modulating their activity and influencing various biochemical pathways.

Interacting with cellular membranes: Affecting membrane fluidity and permeability.

Inducing oxidative stress: Leading to cellular damage and apoptosis in cancer cells.

Comparison with Similar Compounds

N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide ()

- Key Differences :

- Replaces the tetrahydro-2H-pyran ring with a tetrahydro-2H-thiopyran (sulfur atom in the ring instead of oxygen).

- Substitutes the isoxazole-5-carboxamide with an isoxazole-3-carboxamide and introduces a 1,2,4-oxadiazole linker.

N-((4-(4-phenylpiperazin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenylthio)nicotinamide ()

- Key Differences :

- Incorporates a 4-phenylpiperazine group instead of thiophen-2-yl.

- Uses a nicotinamide scaffold rather than isoxazole.

- Impact :

Substituted Thiazole Carboxamides ()

- Key Differences :

- Features a thiazole ring instead of isoxazole.

- Includes pyridinyl substituents rather than thiophene.

- Impact :

Physicochemical Properties

*Hypothetical formula based on structural analysis.

Pharmacological Activity

- Compounds : Demonstrated potent P2X7 receptor antagonism (IC₅₀ < 100 nM) and brain penetration, critical for CNS disorder therapeutics . The target compound’s tetrahydro-pyran scaffold may confer similar pharmacokinetic advantages.

- Compound: No explicit activity data, but the oxadiazole linker could improve metabolic stability compared to the target compound’s methylene bridge .

- Thiazoles : Exhibited inhibitory activity against undisclosed enzymatic targets, highlighting the role of heterocyclic carboxamides in modulating biological pathways .

Data Tables

Table 1: Structural and Functional Group Comparison

Biological Activity

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide (CAS Number: 1203287-51-7) is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial effects. This article synthesizes available research findings, detailing the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 329.5 g/mol. The compound features a thiophene ring, a tetrahydro-pyran moiety, and an isoxazole structure that contribute to its pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 1203287-51-7 |

| Molecular Formula | C19H23N3O2S |

| Molecular Weight | 329.5 g/mol |

| Structure | Structure |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The thiophene moiety enhances the compound's ability to modulate enzyme activity, while the isoxazole ring may play a role in receptor binding.

Anti-inflammatory Activity

Research has indicated that compounds similar to N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives containing isoxazole structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The exact mechanism involves the suppression of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

Anticancer Activity

N-(4-(thiophen-2-yl)tetrahydro-2H-pyran) derivatives have been evaluated for their anticancer potential. In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression.

Antimicrobial Activity

The antimicrobial properties of N-(thiophen) derivatives have been explored against various bacterial strains. Preliminary studies suggest that these compounds exhibit bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The proposed mechanism includes disruption of bacterial cell membranes and inhibition of protein synthesis.

Case Studies

- Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry evaluated a series of isoxazole derivatives for their ability to inhibit inflammation in animal models. Results showed that compounds with similar structures to N-isoxazole exhibited a significant reduction in paw edema compared to control groups, indicating their potential as anti-inflammatory agents .

- Anticancer Properties : In research conducted by Umesha et al., several thiophene derivatives were synthesized and tested for anticancer activity against human cancer cell lines. The study found that specific modifications to the isoxazole structure enhanced cytotoxicity against breast cancer cells by inducing apoptosis .

- Antimicrobial Studies : A recent investigation into the antimicrobial properties of thiophene-containing compounds revealed that N-isoxazole derivatives showed promising activity against multidrug-resistant bacterial strains, suggesting their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, including cyclization and amidation. For example, thiazole or isoxazole rings can be formed via cyclization of precursors under acidic/basic conditions (e.g., thioamide + haloketone) . Key steps include:

- Solvent selection : Ethanol or DMF for intermediate crystallization (yields: 64–76%) .

- Catalysts : Palladium-catalyzed Suzuki coupling for introducing aromatic substituents .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures .

- Data : Typical yields range from 65% to 76% under optimized conditions .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to characterize the structural integrity of this compound?

- Methodology :

- ¹H-NMR : Identify protons on the tetrahydro-2H-pyran (δ 3.5–4.0 ppm for methylene groups) and thiophene (δ 6.8–7.5 ppm for aromatic protons) .

- IR : Confirm carboxamide (C=O stretch at ~1650–1700 cm⁻¹) and isoxazole (C=N stretch at ~1600 cm⁻¹) functionalities .

- Mass spectrometry : Validate molecular weight (e.g., M⁺ peaks with 3.81–100% relative abundance) .

Q. What solvent systems are recommended for solubility and stability studies of this compound?

- Methodology :

- Solubility : Test in DMSO (for biological assays) or ethanol/water mixtures (for crystallization) .

- Stability : Monitor degradation via HPLC under varying pH (4–9) and temperature (4–37°C) .

Advanced Research Questions

Q. What pharmacological targets (e.g., P2X7 receptor) are associated with this compound, and how can its binding affinity be validated?

- Methodology :

- Target identification : Screen against P2X7 receptors using radioligand displacement assays (IC₅₀ values reported for structurally similar antagonists) .

- Binding assays : Use HEK293 cells expressing human/rP2X7 receptors to measure inhibition of ATP-induced calcium flux .

Q. How can in vitro assays be designed to evaluate the compound’s metabolic stability and CYP inhibition potential?

- Methodology :

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .

- CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4) to measure IC₅₀ values .

Q. What crystallographic strategies (e.g., SHELX refinement) are suitable for resolving the compound’s 3D structure?

- Methodology :

- Crystallization : Use vapor diffusion with ethanol/water mixtures .

- Refinement : Employ SHELXL for small-molecule refinement and SHELXE for phase correction in twinned crystals .

Q. How can molecular docking studies predict the compound’s interaction with targets like the glucocorticoid receptor?

- Methodology :

- Docking software : Use AutoDock Vina or Glide with receptor structures (PDB: 4P6X for glucocorticoid receptor) .

- Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with experimental IC₅₀ values .

Data Contradictions and Resolution

Q. How can discrepancies in synthetic yields or spectroscopic data across studies be addressed?

- Resolution :

- Reproducibility : Standardize reaction conditions (e.g., solvent purity, catalyst batch) .

- Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., 5-methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide) .

Q. What experimental controls are critical when assessing the compound’s biological activity to avoid false positives?

- Controls :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.